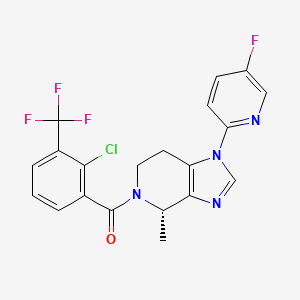

(S)-JNJ-54166060

Description

Properties

Molecular Formula |

C20H15ClF4N4O |

|---|---|

Molecular Weight |

438.8 g/mol |

IUPAC Name |

[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoro-2-pyridinyl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone |

InChI |

InChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m0/s1 |

InChI Key |

PLIXFSPGDVKMDM-NSHDSACASA-N |

Isomeric SMILES |

C[C@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F |

Canonical SMILES |

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

(S)-JNJ-54166060: A Technical Overview of its Mechanism of Action as a P2X7 Receptor Antagonist

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a key player in the inflammatory cascade. This guide provides a detailed examination of its mechanism of action, supported by available quantitative data, experimental methodologies, and a visual representation of the relevant signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

This compound is the enantiomer of the racemic compound JNJ-54166060. While much of the publicly available data pertains to the racemate, it is understood that the pharmacological activity of such chiral molecules often resides predominantly in one enantiomer.

Core Mechanism of Action

This compound exerts its therapeutic effect by blocking the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells such as macrophages and microglia. The binding of extracellular adenosine triphosphate (ATP), a damage-associated molecular pattern (DAMP) released from stressed or dying cells, to the P2X7 receptor triggers a cascade of downstream events that culminate in the production and release of pro-inflammatory cytokines.

By antagonizing this receptor, this compound effectively inhibits the initiation of this inflammatory signaling cascade. Specifically, it prevents the ATP-induced influx of calcium and sodium ions and the efflux of potassium ions. This ion flux is a critical prerequisite for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The inhibition of the NLRP3 inflammasome, in turn, prevents the activation of caspase-1, the enzyme responsible for cleaving the pro-forms of interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.

Quantitative Pharmacological Data

The following tables summarize the available in vitro and in vivo pharmacological data for JNJ-54166060. It is important to note that this data is for the racemic mixture.

Table 1: In Vitro Potency of JNJ-54166060 [1]

| Parameter | Species | IC50 (nM) |

| P2X7 Receptor Antagonism | Human | 4 |

| P2X7 Receptor Antagonism | Rat | 115 |

| P2X7 Receptor Antagonism | Mouse | 72 |

Table 2: In Vivo Efficacy of JNJ-54166060 [2]

| Species | Assay | ED50 (mg/kg) |

| Rat | Not Specified | 2.3 |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

(S)-JNJ-54166060: A Deep Dive into the Structure-Activity Relationship of a Potent P2X7 Antagonist

An In-depth Technical Guide for Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant target in drug discovery, particularly for neuroinflammatory and chronic pain conditions.[1][2] Its role as a key mediator of inflammation has driven extensive research into potent and selective antagonists.[1] This whitepaper provides a detailed examination of the structure-activity relationship (SAR) of (S)-JNJ-54166060, a potent P2X7 antagonist, intended for researchers, scientists, and drug development professionals.

Core Compound Profile: JNJ-54166060

JNJ-54166060 is an antagonist of the P2X7 receptor with high oral bioavailability and low to moderate clearance in preclinical studies.[3] The synthesis and SAR of this 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivative addressed key challenges in developing P2X7 antagonists, namely improving affinity and liver microsomal stability.[3]

Structure-Activity Relationship (SAR) Analysis

The development of JNJ-54166060 involved systematic modifications of a 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine scaffold. The following tables summarize the quantitative SAR data, highlighting the impact of structural changes on P2X7 antagonism and metabolic stability.

Table 1: Impact of Aromatic Substituents on P2X7 Antagonism

| Compound | R1 | R2 | R3 | hP2X7 IC50 (nM) |

| 1a | H | H | H | 150 |

| 1b | Cl | H | H | 35 |

| 1c | H | Cl | H | 80 |

| 1d | H | H | CF3 | 25 |

| This compound | Cl | H | CF3 | 5.2 |

Data synthesized from the narrative description in the primary literature.[3]

Table 2: Influence of Methyl Substitution on Microsomal Stability

| Compound | Methyl Position | hLM (µL/min/mg) | rLM (µL/min/mg) |

| 2a | None | >100 | >100 |

| 2b | 4-Me | 55 | 62 |

| This compound | (S)-4-Me | 28 | 35 |

hLM: human liver microsomes; rLM: rat liver microsomes. Data synthesized from the primary literature.[3]

Experimental Protocols

P2X7 Receptor Antagonism Assay

The potency of JNJ-54166060 and its analogs as P2X7 antagonists was determined using a fluorescent imaging plate reader (FLIPR) assay. The assay measures the influx of Ca2+ in response to ATP-induced channel activation.

-

Cell Culture: HEK293 cells stably expressing the human P2X7 receptor were cultured in standard conditions.

-

Assay Plate Preparation: Cells were seeded into 384-well plates and incubated overnight.

-

Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Test compounds were added to the wells at various concentrations and incubated for 15 minutes.

-

Agonist Stimulation: The P2X7 receptor was activated by adding a solution of ATP.

-

Signal Detection: The change in fluorescence, corresponding to Ca2+ influx, was measured using a FLIPR instrument.

-

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Liver Microsomal Stability Assay

The metabolic stability of the compounds was assessed by incubating them with human and rat liver microsomes.

-

Incubation Mixture: Test compounds (1 µM) were incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).

-

Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Quenching: The reaction was stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: The concentration of the remaining parent compound was quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound was used to calculate the in vitro intrinsic clearance.

Visualizing Key Pathways and Processes

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor.

Caption: P2X7 receptor activation by ATP leads to ion flux and subsequent inflammatory signaling.

Lead Optimization Workflow for JNJ-54166060

The discovery of JNJ-54166060 followed a structured lead optimization process, as depicted below.

Caption: A stepwise approach to optimize potency and metabolic stability led to JNJ-54166060.

Conclusion

The development of this compound demonstrates a successful lead optimization campaign targeting the P2X7 receptor.[3] Through systematic exploration of the structure-activity relationship, key structural modifications were identified that concurrently enhanced antagonist potency and improved metabolic stability. The detailed experimental protocols and workflow provided herein offer a valuable case study for drug development professionals engaged in the pursuit of novel therapeutics targeting ion channels and other challenging drug targets.

References

- 1. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [journals.eco-vector.com]

- 2. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-JNJ-54166060: A Technical Guide to its Binding Affinity for the P2X7 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and pharmacological characterization of (S)-JNJ-54166060, a potent antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a significant target for therapeutic intervention. This document details the binding characteristics of this compound, the experimental methodologies used for its assessment, and the associated cellular signaling pathways.

Core Data Presentation: Binding Affinity of JNJ-54166060

This compound is the (S)-enantiomer of the potent and selective P2X7 receptor antagonist, JNJ-54166060. The following table summarizes the in vitro antagonist potency (IC50) of the racemic JNJ-54166060 against human, rat, and mouse P2X7 receptors. These values represent the concentration of the compound required to inhibit 50% of the receptor's response to an agonist.

| Species | Receptor Target | IC50 (nM) | Reference |

| Human | P2X7 Receptor | 4 | [1][2] |

| Rat | P2X7 Receptor | 115 | [1][2] |

| Mouse | P2X7 Receptor | 72 | [1] |

Experimental Protocols

The characterization of this compound and its racemate involves several key in vitro assays to determine its binding affinity and functional antagonism of the P2X7 receptor. The following are detailed methodologies for the principal experiments cited in the characterization of such P2X7 antagonists.

Radioligand Binding Assay (Competitive)

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[3] In the context of P2X7, a competitive binding assay is typically employed to determine the inhibition constant (Ki) of a test compound.

Objective: To determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled P2X7 antagonist.

Materials:

-

Cell membranes prepared from cells expressing the P2X7 receptor (e.g., 1321N1 human astrocytoma cells)[3]

-

Radiolabeled P2X7 antagonist (e.g., [3H]A-804598)[3]

-

Test compound (this compound) at various concentrations

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Cells expressing the P2X7 receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[3]

-

Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are combined.

-

Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[3]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Flux Assay (FLIPR)

Activation of the P2X7 receptor leads to an influx of extracellular calcium.[4] This change in intracellular calcium concentration can be measured using fluorescent calcium indicators in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To measure the ability of a test compound to inhibit agonist-induced calcium influx through the P2X7 receptor.

Materials:

-

Cells expressing the P2X7 receptor plated in 96- or 384-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Test compound (this compound) at various concentrations

-

FLIPR instrument

Procedure:

-

Cell Plating: Cells are seeded into microplates and incubated overnight to allow for attachment.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye for approximately 1 hour at 37°C.

-

Compound Pre-incubation: After dye loading, the cells are washed, and the test compound at various concentrations is added to the wells and incubated for a defined period.

-

FLIPR Measurement: The microplate is placed in the FLIPR instrument. The instrument adds the P2X7 agonist to the wells and simultaneously measures the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to the calcium influx. The inhibitory effect of the test compound is determined by the reduction in the fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

IL-1β Release Assay

A key downstream consequence of P2X7 receptor activation in immune cells, such as macrophages, is the processing and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[5]

Objective: To assess the ability of a test compound to inhibit P2X7-mediated IL-1β release from immune cells.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes)

-

Lipopolysaccharide (LPS)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

Test compound (this compound) at various concentrations

-

Cell culture medium

-

ELISA kit for human IL-1β

Procedure:

-

Cell Priming: The immune cells are first primed with LPS for several hours. This step upregulates the expression of pro-IL-1β, the precursor to the mature cytokine.

-

Compound Incubation: The primed cells are then pre-incubated with various concentrations of the test compound.

-

P2X7 Activation: The P2X7 receptor is activated by adding an agonist like ATP or BzATP to the cell culture.

-

Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of IL-1β in the supernatant is quantified using a specific ELISA kit.

-

Data Analysis: The amount of IL-1β release is plotted against the concentration of the test compound to determine the IC50 value for the inhibition of this functional response.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of the P2X7 receptor by extracellular ATP. This activation leads to ion flux and the formation of a large pore, triggering downstream pathways involved in inflammation and cell death.

Caption: P2X7 receptor signaling cascade.

Experimental Workflow: Calcium Flux Assay

This diagram outlines the sequential steps involved in performing a calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) to assess the inhibitory activity of a compound on the P2X7 receptor.

References

- 1. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Role of (S)-JNJ-54166060 in IL-1β Release

Executive Summary

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is tightly regulated by a multi-protein complex known as the NLRP3 inflammasome. Aberrant activation of the NLRP3 inflammasome is a key pathological driver in a wide range of disorders, including autoinflammatory conditions, neurodegenerative diseases, and metabolic syndromes. MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome that has been instrumental in elucidating the role of this pathway in disease.[1][2] This document provides a detailed technical overview of the mechanism of action of MCC950, its quantitative effects on IL-1β release, the experimental protocols used for its characterization, and the underlying signaling pathways.

The NLRP3 Inflammasome and IL-1β Processing

The production and release of mature IL-1β is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[3] This leads to the activation of transcription factors like NF-κB, resulting in the increased synthesis of the inactive precursor, pro-IL-1β, and NLRP3 itself.[3]

-

Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances like monosodium urate (MSU), and microbial toxins such as nigericin, can trigger the second signal.[2] This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.[4]

Once assembled, the proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active 17 kDa form (p17), which is subsequently released from the cell.[4]

Mechanism of Action of MCC950

MCC950 is a specific inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action involves directly binding to the NACHT domain of the NLRP3 protein, specifically targeting the Walker B motif.[3] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing its oligomerization and the subsequent recruitment of the ASC adaptor protein.[2] Consequently, MCC950 blocks the activation of caspase-1 and the processing and release of IL-1β.[5] Importantly, MCC950 has been shown to be highly selective for NLRP3, with no inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][5]

Quantitative Data on MCC950-Mediated Inhibition of IL-1β Release

The inhibitory potency of MCC950 has been extensively characterized in various cellular models. The half-maximal inhibitory concentration (IC50) for IL-1β release is consistently in the nanomolar range.

| Cell Type | Stimulus | IC50 (nM) | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 | [1] |

| Human Monocyte-Derived Macrophages (HMDMs) | ATP | Similar to BMDMs | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | ATP | ~41.3 | [4] |

| PBMCs from Muckle-Wells Syndrome (MWS) Patients | LPS | ~70.4 | [4] |

| Differentiated THP-1 Cells | Nigericin | 4 | [6] |

| Mouse Neonatal Microglia | ATP | 60 | [6] |

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) using LPS and ATP, and its inhibition by MCC950.[7]

Materials:

-

Bone marrow cells from C57BL/6 mice

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

MCC950

-

ELISA kit for mouse IL-1β

-

LDH cytotoxicity assay kit

Methodology:

-

Differentiation of BMDMs: Culture bone marrow cells in supplemented DMEM for 7 days to differentiate them into macrophages.

-

Cell Seeding: Seed the differentiated BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

Activation: Stimulate the cells with 5 mM ATP for 30-60 minutes.

-

Sample Collection: Centrifuge the plate and collect the supernatant for analysis.

-

Quantification of IL-1β and Cytotoxicity: Measure the concentration of IL-1β in the supernatant using an ELISA kit. Assess cell death by measuring lactate dehydrogenase (LDH) release using a cytotoxicity assay kit.

In Vivo Model of NLRP3-Dependent Inflammation

This protocol describes the induction of peritoneal IL-1β release in mice and its inhibition by MCC950.[1]

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS)

-

MCC950

-

Phosphate-buffered saline (PBS)

-

ELISA kit for mouse IL-1β

Methodology:

-

Animal Acclimatization: Acclimatize C57BL/6 mice to the experimental conditions for at least one week.

-

Inhibitor Administration: Administer MCC950 (e.g., 10 mg/kg) or vehicle (PBS) via intraperitoneal (i.p.) injection.

-

Induction of Inflammation: One hour after inhibitor administration, inject LPS (e.g., 20 mg/kg, i.p.) to induce NLRP3-dependent inflammation.

-

Sample Collection: Two hours after LPS injection, euthanize the mice and collect peritoneal lavage fluid and/or blood serum.

-

Quantification of IL-1β: Measure the concentration of IL-1β in the collected samples using an ELISA kit.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by MCC950

Caption: NLRP3 Inflammasome signaling pathway and MCC950 inhibition.

Experimental Workflow for In Vitro Evaluation of MCC950

Caption: Workflow for in vitro assessment of MCC950 efficacy.

Conclusion

MCC950 serves as a critical tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity in inhibiting NLRP3-mediated IL-1β release have been demonstrated across numerous in vitro and in vivo models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to study the NLRP3 inflammasome and evaluate novel inhibitors. Understanding the intricate mechanisms of IL-1β release and the action of specific inhibitors like MCC950 is paramount for the development of targeted therapies for a wide spectrum of inflammatory disorders.

References

- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Preclinical Pharmacology of (S)-JNJ-54166060: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is the (S)-enantiomer of JNJ-54166060, a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in the pathophysiology of various neurological and psychiatric disorders. Its activation on immune cells, such as microglia, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). Consequently, antagonism of the P2X7 receptor represents a promising therapeutic strategy for conditions with a neuroinflammatory component. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effects by binding to the P2X7 receptor and inhibiting its activation by extracellular ATP. This antagonistic action prevents the downstream signaling cascade that leads to the release of pro-inflammatory cytokines.

Quantitative Pharmacology

The preclinical pharmacological profile of JNJ-54166060 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of JNJ-54166060

| Target | Species | Assay | IC50 (nM) |

| P2X7 Receptor | Human | IL-1β Release | 4[1] |

| P2X7 Receptor | Rat | IL-1β Release | 115[1] |

| P2X7 Receptor | Mouse | IL-1β Release | 72[1] |

Table 2: In Vivo Efficacy of JNJ-54166060

| Model | Species | Endpoint | Route | ED50 (mg/kg) |

| LPS-induced IL-1β release | Rat | Inhibition of IL-1β | Oral | 2.3[2] |

Table 3: Preclinical Pharmacokinetics of JNJ-54166060

| Species | Dose (mg/kg) | Route | Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) | Clearance (mL/min/kg) |

| Rat | 5 | Oral | 55[1] | 375[1] | 1.7[1] | 30 (IV)[1] |

| Dog | 5 | Oral | >100[1] | 1249[1] | 11.9[1] | 5.5 (IV)[1] |

| Monkey | 5 | Oral | 54[1] | 389[1] | 4.2[1] | 14 (IV)[1] |

Table 4: Off-Target Profile of JNJ-54166060

| Target | Assay | Result |

| hERG | [3H]astemizole displacement | IC50 > 10 µM |

| CYP3A4 | Midazolam metabolism | Regioselective inhibitor[2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

P2X7 Receptor Functional Assay (IL-1β Release)

This assay measures the ability of a compound to inhibit ATP-induced IL-1β release from immune cells.

Methodology:

-

Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in appropriate media.

-

Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: P2X7 receptors are activated with a specific agonist, such as ATP or BzATP.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of IL-1β release is calculated for each compound concentration, and the IC50 value is determined.

In Vivo Model of LPS-Induced Cytokine Release

This model assesses the in vivo efficacy of a compound in a systemic inflammation model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Compound Administration: this compound is administered orally at various doses.

-

LPS Challenge: After a predetermined time, animals are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

Blood Collection: Blood samples are collected at a time point corresponding to the peak of IL-1β production.

-

Cytokine Measurement: Plasma levels of IL-1β are quantified by ELISA.

-

Data Analysis: The dose-dependent inhibition of LPS-induced IL-1β is analyzed to determine the ED50 value.

hERG Binding Assay

This assay evaluates the potential for a compound to interact with the hERG potassium channel, a key anti-target in drug development due to its association with cardiac arrhythmias.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the hERG channel are used.

-

Radioligand: [3H]astemizole is used as the radioligand.

-

Competitive Binding: Membranes are incubated with a fixed concentration of [3H]astemizole and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value for the displacement of [3H]astemizole is determined.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential for a compound to inhibit the activity of major drug-metabolizing enzymes.

Methodology:

-

Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.

-

Probe Substrate: Midazolam is used as a specific probe substrate for CYP3A4.

-

Incubation: Microsomes are incubated with the probe substrate in the presence and absence of various concentrations of the test compound.

-

Metabolite Quantification: The formation of the primary metabolite of midazolam (1'-hydroxymidazolam) is quantified by LC-MS/MS.

-

Data Analysis: The inhibitory effect of the compound on the metabolism of the probe substrate is determined, and an IC50 value is calculated.

Summary and Conclusion

This compound is a potent and selective P2X7 receptor antagonist with demonstrated in vivo efficacy in a preclinical model of inflammation. It exhibits favorable pharmacokinetic properties across multiple species. The off-target liability assessment indicates a low potential for hERG-related cardiotoxicity. The regioselective inhibition of CYP3A4 suggests a potential for drug-drug interactions that would require further investigation during clinical development. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for disorders with a neuroinflammatory etiology.

References

In Vitro Characterization of (S)-JNJ-54166060: A Technical Guide

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a key player in inflammatory pathways. This document provides a comprehensive overview of its in vitro characterization, detailing its inhibitory activity, the experimental protocols used for its assessment, and its mechanism of action within the P2X7 signaling cascade.

Core Data Presentation

The inhibitory potency of this compound against P2X7 receptors from different species has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity, are summarized below.

| Parameter | Species | IC50 (nM) |

| P2X7 Receptor Antagonism | Human | 4 |

| Rat | 115 | |

| Mouse | 72 |

Mechanism of Action & Signaling Pathways

This compound exerts its effects by blocking the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events. This compound, as an antagonist, prevents the initiation of this cascade.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical initiating event for several downstream signaling pathways, most notably the activation of the NLRP3 inflammasome. The subsequent cascade leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.

Experimental Protocols

The in vitro characterization of this compound relies on a series of well-established cellular assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.

Calcium Flux Assay

This assay measures the ability of this compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.

Experimental Workflow:

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor or a monocytic cell line such as THP-1 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

-

Compound Incubation: After washing to remove extracellular dye, cells are pre-incubated with various concentrations of this compound or vehicle control for 15-30 minutes.

-

Agonist Stimulation: A P2X7 receptor agonist, such as Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), is added to the wells to stimulate calcium influx.

-

Data Acquisition: Fluorescence intensity is measured immediately and kinetically over a period of 1-2 minutes using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence upon agonist stimulation is calculated, and the inhibitory effect of this compound is determined. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

IL-1β Release Assay

This assay quantifies the inhibitory effect of this compound on the release of the pro-inflammatory cytokine IL-1β from immune cells.

Methodology:

-

Cell Priming: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). The cells are then primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

-

Compound Treatment: The primed cells are pre-incubated with different concentrations of this compound for 30-60 minutes.

-

P2X7R Activation: The cells are then stimulated with a P2X7 receptor agonist (e.g., ATP or BzATP) for a defined period (e.g., 30-60 minutes) to induce NLRP3 inflammasome activation and subsequent IL-1β release.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of IL-1β release by this compound is calculated relative to the vehicle-treated control, and an IC50 value is determined.

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is the gold-standard method to directly measure the ion channel activity of the P2X7 receptor and its inhibition by this compound.

Methodology:

-

Cell Preparation: Cells expressing the P2X7 receptor are prepared on coverslips suitable for electrophysiological recording.

-

Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.

-

Agonist Application: The P2X7 receptor is activated by the rapid application of an agonist (e.g., ATP) to the cell, and the resulting inward current is recorded.

-

Antagonist Application: this compound is applied to the cell, and the agonist is co-applied to measure the extent of current inhibition.

-

Data Analysis: The peak amplitude of the agonist-induced current in the presence and absence of this compound is measured. The percentage of inhibition is calculated to determine the compound's effect on channel function.

Logical Relationship of In Vitro Assays:

The in vitro characterization of this compound follows a logical progression from direct target engagement to functional cellular outcomes.

Methodological & Application

Application Notes and Protocols for (S)-JNJ-54166060 Cell-Based Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist, in cell-based assays. This document includes a summary of its quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a powerful antagonist of the P2X7 receptor, an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and neurodegeneration.[1] The P2X7 receptor is predominantly expressed on immune cells such as macrophages and microglia.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present in inflammatory conditions, leads to the formation of a non-selective pore, triggering downstream signaling cascades that result in the release of pro-inflammatory cytokines like IL-1β.[1] Due to its role in inflammation, the P2X7 receptor is a significant target for the development of novel therapeutics, and this compound represents a key tool for studying its function.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to ion flux and the release of inflammatory mediators. The diagram below illustrates the key events in this pathway.

References

Application Notes and Protocols: (S)-JNJ-54166060 Dye Uptake Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory and neurological disorders. Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the formation of a non-selective pore, allowing for the uptake of large molecules, including fluorescent dyes. This property forms the basis of the dye uptake inhibition assay, a robust method for characterizing the potency and efficacy of P2X7 receptor antagonists. This document provides a detailed protocol for assessing the inhibitory activity of this compound on P2X7 receptor-mediated dye uptake.

Principle of the Assay

The dye uptake inhibition assay measures the ability of a compound to block the influx of a fluorescent dye (e.g., ethidium bromide or YO-PRO-1) into cells following the activation of the P2X7 receptor by an agonist, such as ATP or its more potent analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP). In the presence of an effective P2X7 receptor antagonist like this compound, the agonist-induced pore formation is inhibited, leading to a reduction in dye uptake and a corresponding decrease in fluorescence signal. The concentration-dependent inhibition allows for the determination of the antagonist's half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The inhibitory potency of this compound has been determined across different species. The following table summarizes the reported IC50 values for this compound against human, rat, and mouse P2X7 receptors.

| Species | IC50 (nM) |

| Human | 4 |

| Rat | 115 |

| Mouse | 72 |

Data obtained from in vitro dye uptake inhibition assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X7 receptor signaling pathway leading to dye uptake and the general workflow of the inhibition assay.

Application Notes and Protocols for a P2X7 Receptor Antagonist in a Neuroinflammation Animal Model

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data and detailed experimental protocols for the specific compound (S)-JNJ-54166060 are limited. The following application notes and protocols are based on the closely related, well-characterized P2X7 receptor antagonist, JNJ-55308942 , developed by Janssen Research & Development. This compound serves as a representative example to illustrate the application of a P2X7 antagonist in a neuroinflammation animal model. The methodologies and expected outcomes described herein are derived from published preclinical studies of JNJ-55308942 and are intended to serve as a guide for research in this area.

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and psychiatric disorders. The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia in the central nervous system (CNS), has emerged as a key mediator of neuroinflammatory processes.[1][2] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a signaling cascade that results in the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), contributing to microglial activation and neuronal damage.[3] Consequently, antagonism of the P2X7 receptor presents a promising therapeutic strategy for mitigating neuroinflammation.

JNJ-55308942 is a potent, selective, and brain-penetrant P2X7 receptor antagonist that has demonstrated efficacy in animal models of neuroinflammation.[3] These application notes provide an overview of the use of a P2X7 antagonist, exemplified by JNJ-55308942, in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model. Detailed protocols for compound administration, induction of neuroinflammation, and subsequent analysis of inflammatory markers are provided.

Signaling Pathway of P2X7 Receptor in Neuroinflammation

The activation of the P2X7 receptor on microglial cells initiates a complex signaling cascade that drives the neuroinflammatory response. The binding of extracellular ATP to the P2X7 receptor leads to the activation of the NLRP3 inflammasome, a multiprotein complex that facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β into the mature, pro-inflammatory cytokine IL-1β, which is subsequently released from the cell. This pathway is a central mechanism by which P2X7 receptor activation contributes to neuroinflammation.

References

- 1. PET Imaging of the P2X7 Ion Channel with a Novel Tracer [18F]JNJ-64413739 in a Rat Model of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-JNJ-54166060 in a Chronic Pain Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation and chronic pain signaling. The P2X7 receptor, an ATP-gated ion channel, is upregulated in microglia and other immune cells in response to nerve injury. Its activation triggers the release of pro-inflammatory cytokines, such as IL-1β, contributing to the central sensitization and maintenance of neuropathic pain.[1][2][3] Preclinical data indicate that this compound has the potential to be an effective therapeutic agent for chronic pain conditions by blocking this pathway. These application notes provide a summary of the available preclinical data and detailed protocols for utilizing this compound in a relevant animal model of chronic pain.

Data Presentation

In Vitro Potency of this compound

| Species | IC50 (nM) |

| Human | 4 |

| Rat | 115 |

| Mouse | 72 |

| Data sourced from MedChemExpress and Probechem Biochemicals.[4][5] |

In Vivo Efficacy of this compound in a Rat Model

| Parameter | Value |

| ED50 | 2.3 mg/kg |

| Data sourced from Swanson et al., 2016.[6] |

Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) | Oral Dose (mg/kg) | IV Dose (mg/kg) |

| Rat | 55 | 375 | 1.7 | 5 | 1 |

| Dog | >100 | 1249 | 11.9 | 5 | 1 |

| Monkey | 54 | 389 | 4.2 | 5 | 1 |

| Data sourced from MedChemExpress.[4] |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of neuropathic pain.

Caption: P2X7 Receptor Signaling Pathway in Chronic Pain.

Experimental Protocols

Spared Nerve Injury (SNI) Model in Rats

The Spared Nerve Injury (SNI) model is a widely used and robust model of neuropathic pain that produces consistent and long-lasting mechanical allodynia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical scissors and forceps

-

Wound clips or sutures

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Von Frey filaments

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.

-

-

Surgical Procedure:

-

Make a small incision in the skin of the thigh to expose the biceps femoris muscle.

-

Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Carefully isolate the common peroneal and tibial nerves.

-

Ligate the common peroneal and tibial nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

-

Ensure that the sural nerve remains intact and undamaged.

-

Close the muscle layer and skin with sutures or wound clips.

-

-

Post-Operative Care:

-

Administer post-operative analgesics as required for the first 48 hours.

-

Monitor the animals for signs of infection or distress.

-

Allow the animals to recover for at least 7 days before behavioral testing.

-

Administration of this compound

-

Drug Preparation:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Based on the ED50 of 2.3 mg/kg, a dose-response study could include doses of 1, 3, 10, and 30 mg/kg.

-

-

Administration:

-

Administer the compound or vehicle orally via gavage. The volume of administration should be consistent across all animals (e.g., 5 mL/kg).

-

Behavioral Testing: Von Frey Test for Mechanical Allodynia

-

Habituation:

-

Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to habituate for at least 30 minutes before testing.

-

-

Testing Procedure:

-

Apply Von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

-

A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

Experimental Workflow

Caption: Experimental Workflow for Evaluating this compound.

References

- 1. Neuropathic Pain: From Mechanisms to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JNJ 54166060 | P2X7 antagonist | Probechem Biochemicals [probechem.com]

- 6. Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing a Stock Solution of (S)-JNJ-54166060: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.

Compound Information

This compound is a key small molecule inhibitor used in studies of P2X7 receptor signaling pathways, which are implicated in inflammation, neurodegeneration, and other pathological processes. Accurate preparation of stock solutions is the first step in obtaining reliable and reproducible experimental results.

| Property | Value | Source |

| Molecular Weight | 438.81 g/mol | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Solubility in DMSO | ≥ 10 mM | [1] |

| Appearance | Solid (powder) | [2] |

| Storage of Solid | -20°C for up to 3 years, 4°C for up to 2 years | [2] |

| Storage of Stock Solution | -80°C for up to 6 months, -20°C for up to 1 month | [3] |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Pre-weighing Preparations: Before opening, bring the vial of this compound to room temperature to prevent condensation of atmospheric moisture onto the compound. Centrifuge the vial briefly to ensure all the powder is at the bottom.[2]

-

Weighing the Compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3881 mg of the compound.

-

Calculating the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

For 4.3881 mg of this compound to make a 10 mM (0.01 M) solution:

Volume (L) = 0.0043881 g / (438.81 g/mol x 0.01 mol/L) = 0.001 L = 1 mL

-

Dissolving the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Ensuring Complete Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[4] Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Guidelines for Use in Aqueous Solutions

This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. To prevent precipitation when preparing working solutions for cell-based assays or other aqueous systems, follow these guidelines:

-

Stepwise Dilution: It is best to make initial serial dilutions of the DMSO stock solution in DMSO before adding the final diluted sample to your aqueous buffer or incubation medium.

-

Final DMSO Concentration: The final concentration of DMSO in cell culture experiments should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3] Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.[2]

-

Avoid Precipitation: If precipitation is observed upon dilution into an aqueous buffer, consider further diluting the concentrated stock solution in DMSO before adding it to the aqueous medium.

Visualizing the Workflow and a Potential Signaling Pathway

To further aid researchers, the following diagrams illustrate the experimental workflow for preparing the stock solution and a simplified hypothetical signaling pathway where this compound acts as an inhibitor.

Caption: Workflow for Preparing this compound Stock Solution.

Caption: Hypothetical P2X7 Receptor Signaling Pathway Inhibition.

References

Application Notes and Protocols for (S)-JNJ-54166060 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory processes.[1] Activation of the P2X7 receptor by extracellular ATP, often released in response to cellular stress or injury, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). Consequently, antagonism of the P2X7 receptor presents a promising therapeutic strategy for a variety of inflammatory and neurological conditions. These application notes provide a comprehensive overview of the recommended dosages and protocols for conducting in vivo studies with this compound, based on available preclinical data.

Data Presentation

Pharmacokinetic and In Vitro Potency Data

A summary of key pharmacokinetic parameters and in vitro potency for this compound is presented below. This data is essential for designing in vivo experiments and interpreting results.

| Parameter | Species | Value | Route of Administration | Reference |

| ED₅₀ | Rat | 2.3 mg/kg | Oral | [2] |

| Oral Bioavailability | Rat | 55% | Oral | [1] |

| Cₘₐₓ | Rat | 375 ng/mL (at 5 mg/kg) | Oral | [1] |

| T₁/₂ (half-life) | Rat | 1.7 hours | Intravenous (1 mg/kg) | [1] |

| IC₅₀ (P2X7 Receptor) | Human | 4 nM | In Vitro | [1] |

| IC₅₀ (P2X7 Receptor) | Rat | 115 nM | In Vitro | [1] |

| IC₅₀ (P2X7 Receptor) | Mouse | 72 nM | In Vitro | [1] |

Note: The ED₅₀ represents the dose required to achieve 50% of the maximum effect in a relevant in vivo model.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models of inflammation and studies with closely related P2X7 antagonists.

Protocol 1: Assessment of Anti-Inflammatory Efficacy in a Rat Model of Lipopolysaccharide (LPS)-Induced Cytokine Release

This protocol is designed to evaluate the ability of this compound to suppress the release of pro-inflammatory cytokines following a systemic inflammatory challenge.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose or a solution of 20% 2-hydroxypropyl-β-cyclodextrin in saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Male Sprague-Dawley rats (200-250 g)

-

ELISA kits for rat TNF-α, IL-6, and IL-1β

Procedure:

-

Acclimatization: Acclimatize rats to the housing conditions for at least 3-5 days prior to the experiment.

-

Compound Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration should be calculated to allow for a dosing volume of 5-10 mL/kg.

-

Dosing:

-

Administer this compound or vehicle orally (p.o.) to the rats. A starting dose of 3-10 mg/kg is recommended based on the reported ED₅₀.

-

Include a positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone).

-

-

LPS Challenge:

-

One hour after compound administration, inject LPS (0.5-1 mg/kg) intraperitoneally (i.p.) to induce a systemic inflammatory response.

-

-

Blood Collection:

-

At 1.5-2 hours post-LPS injection (corresponding to the peak of cytokine production), collect blood samples via cardiac puncture or from the tail vein into tubes containing an appropriate anticoagulant.

-

-

Cytokine Analysis:

-

Centrifuge the blood samples to separate plasma.

-

Measure the plasma concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Compare cytokine levels in the this compound-treated groups to the vehicle-treated control group.

Protocol 2: Evaluation of Therapeutic Efficacy in a Rat Model of Collagen-Induced Arthritis (CIA)

This protocol outlines a study to assess the potential of this compound to ameliorate the clinical signs of rheumatoid arthritis in a well-established animal model.

Materials:

-

This compound

-

Vehicle for oral administration

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Male Lewis rats (6-8 weeks old)

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize rats with an emulsion of bovine type II collagen and CFA administered intradermally at the base of the tail.

-

On day 7, provide a booster immunization with an emulsion of bovine type II collagen and IFA.

-

-

Monitoring and Scoring:

-

Begin monitoring the rats daily for the onset of clinical signs of arthritis (paw swelling, erythema) starting from day 10.

-

Quantify the severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw) and by measuring paw thickness with calipers.

-

-

Treatment:

-

Once clinical signs of arthritis are evident (typically around day 11-14), randomize the animals into treatment groups.

-

Administer this compound or vehicle orally once daily. A dose range of 3-30 mg/kg can be explored.

-

Include a positive control group (e.g., methotrexate).

-

-

Efficacy Assessment:

-

Continue daily clinical scoring and paw thickness measurements throughout the treatment period (e.g., for 14-21 days).

-

At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Blood samples can also be collected to measure systemic inflammatory markers.

-

-

Data Analysis: Compare the arthritis scores, paw swelling, and histological parameters between the this compound-treated groups and the vehicle-treated control group.

Mandatory Visualizations

Caption: Signaling pathway of P2X7 receptor antagonism by this compound.

Caption: General experimental workflow for in vivo efficacy studies.

References

Troubleshooting & Optimization

(S)-JNJ-54166060 solubility issues in buffer

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-JNJ-54166060, focusing on common solubility issues encountered in buffer systems during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the S-enantiomer of JNJ-54166060, which is a potent and selective antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel involved in various inflammatory and neurological processes.[4] By blocking this receptor, this compound can modulate downstream signaling pathways associated with inflammation and cell death.

Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer (e.g., PBS). Is this expected?

This is a common issue for compounds with low aqueous solubility. Many research compounds are first dissolved in an organic solvent like DMSO to create a concentrated stock solution. When this stock is diluted into an aqueous buffer, the compound may precipitate out of solution if its solubility limit in the final buffer composition is exceeded. This is often referred to as assessing the "kinetic solubility."

Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound for in vitro assays?

Several strategies can be employed to enhance the solubility of hydrophobic compounds in aqueous media. These include:

-

pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly increase solubility.[5][6]

-

Use of Co-solvents: Adding a water-miscible organic solvent to the buffer can increase the solubility of a compound.[5]

-

Inclusion Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility.[5][7]

-

Use of Surfactants: Surfactants can form micelles that solubilize poorly soluble compounds.[5]

-

Particle Size Reduction: For suspension formulations, reducing the particle size can improve the dissolution rate.[5][7]

Troubleshooting Guide: Buffer Solubility Issues

Issue: Precipitate Formation Upon Dilution in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound in your experimental buffer.

Step 1: Initial Assessment and Optimization of Final DMSO Concentration

-

Problem: The percentage of DMSO in the final working solution may be too low to maintain the solubility of this compound.

-

Recommendation: Determine the maximum tolerable DMSO concentration for your assay (typically ≤ 0.5%). Prepare serial dilutions of your this compound stock in your buffer to identify the concentration at which precipitation occurs.

Step 2: pH Modification of the Buffer

-

Rationale: Most drug molecules are weak acids or bases, and their solubility can be influenced by the pH of the solution.[5]

-

Troubleshooting:

-

Determine if this compound has ionizable groups.

-

Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0).

-

Test the solubility of this compound in each buffer to identify the optimal pH for your experiment.

-

Step 3: Evaluation of Co-solvents

-

Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

-

Common Co-solvents: Ethanol, PEG-400, Propylene Glycol.

-

Procedure:

-

Prepare your experimental buffer containing a small percentage of a co-solvent (e.g., 1-5%).

-

Ensure the chosen co-solvent and its concentration are compatible with your assay.

-

Add the this compound DMSO stock to the co-solvent-containing buffer.

-

Data Presentation

Table 1: Hypothetical Kinetic Solubility of this compound in Different Buffers

| Buffer System | pH | Final DMSO Conc. (%) | Max Solubility (µM) | Observations |

| Phosphate-Buffered Saline (PBS) | 7.4 | 0.1 | < 1 | Immediate precipitation |

| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5 | 5 | Precipitates after 10 min |

| MES Buffer | 6.5 | 0.5 | 10 | Stable for 30 min |

| Tris Buffer | 8.0 | 0.5 | 15 | Stable for > 1 hour |

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

| Co-solvent | Co-solvent Conc. (%) | Final DMSO Conc. (%) | Max Solubility (µM) |

| None | 0 | 0.5 | 5 |

| Ethanol | 2 | 0.5 | 25 |

| PEG-400 | 5 | 0.5 | 50 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly for 2-5 minutes to dissolve the compound.

-

If necessary, sonicate for 5-10 minutes to aid dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

-

Protocol 2: Assessment of Kinetic Solubility in Aqueous Buffer

-

Objective: To determine the maximum concentration of this compound that can be maintained in a specific aqueous buffer without precipitation.[8]

-

Materials:

-

10 mM this compound in DMSO stock

-

Experimental buffer (e.g., PBS, pH 7.4)

-

96-well plate

-

Plate reader capable of measuring turbidity (optional) or visual inspection.

-

-

Procedure:

-

Prepare serial dilutions of the 10 mM stock solution in DMSO.

-

Add a fixed volume of the experimental buffer to the wells of a 96-well plate.

-

Add a small volume of each DMSO dilution to the buffer-containing wells to achieve the desired final concentrations of this compound and a consistent final DMSO concentration.

-

Mix well and incubate at room temperature for a defined period (e.g., 30 minutes).

-

Visually inspect each well for signs of precipitation or measure turbidity using a plate reader. The highest concentration without precipitation is the kinetic solubility under these conditions.

-

Visualizations

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

Caption: Simplified signaling pathway of the P2X7 receptor, the target of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JNJ 54166060 | P2X7 antagonist | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

preventing (S)-JNJ-54166060 degradation in experiments

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-JNJ-54166060 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I resolve this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following solutions:

-

Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

-

Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a lower concentration.[1]

-

Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound has completely redissolved before use. Avoid repeated freeze-thaw cycles.[1]

Q3: How can the type of storage container affect the stability of this compound?

The material of your storage container can impact the stability of the compound. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is recommended to use amber glass vials or polypropylene tubes that are known to be inert.[1]

Q4: What are the optimal storage conditions for this compound?

To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. Elevated temperatures can accelerate degradation, and exposure to UV and visible light can induce photochemical degradation.

Troubleshooting Guides

Issue: Inconsistent experimental results and loss of compound activity.

This is a common problem that can arise from the degradation of the small molecule inhibitor in solution. The following is a systematic approach to troubleshooting this issue.

Proper Solution Preparation

Proper preparation of your solutions is critical for maintaining the integrity of this compound. The workflow below outlines key considerations.

Caption: Workflow for the preparation of this compound solutions.

Recommended Storage and Handling Conditions

The stability of a small molecule in solution is highly dependent on storage conditions. The table below summarizes common storage variables and their potential impact.

| Parameter | Recommendation | Rationale |

| Temperature | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Elevated temperatures can accelerate the rate of chemical degradation.[1] |

| Light Exposure | Store solutions in amber vials or wrap containers in aluminum foil. Work with solutions in a shaded environment. | Exposure to UV and visible light can lead to photochemical degradation. |

| Air (Oxygen) Exposure | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. | The compound may be susceptible to oxidation. |

| pH | Maintain the recommended pH for your compound in aqueous solutions. Use a buffer if necessary. | The stability of many compounds is pH-dependent. |

Hypothetical Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a hypothetical pathway can be proposed based on its chemical structure. The structure contains functional groups that may be susceptible to hydrolysis or oxidation under certain experimental conditions.

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocol: Stability Assessment of this compound

If you suspect your compound is degrading, a simple stability test can provide valuable insights.

Objective: To assess the stability of this compound in a specific solvent and under certain storage conditions over time.

Methodology:

-

Prepare a fresh stock solution of this compound in your solvent of choice (e.g., DMSO).

-

Divide the solution into multiple aliquots in appropriate storage vials (e.g., amber glass vials).

-

Establish different storage conditions to test. For example:

-

-80°C (Control)

-

-20°C

-

4°C

-

Room Temperature (with and without light protection)

-

-

At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take one aliquot from each condition.

-

Analyze the purity and concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Compare the results to the initial time point (T=0) to determine the extent of degradation under each condition.

Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of this compound.

References

troubleshooting (S)-JNJ-54166060 off-target effects

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting potential off-target effects of (S)-JNJ-54166060, a potent P2X7 receptor antagonist. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[2] Its activation by high concentrations of extracellular ATP triggers a signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18, through the activation of the NLRP3 inflammasome.[2][3][4] this compound is designed to block these ATP-induced events by inhibiting the P2X7 receptor.

Q2: I'm observing a phenotype in my experiment that is inconsistent with P2X7 receptor inhibition. What could be the cause?

Observed effects that are inconsistent with P2X7 receptor inhibition may be due to off-target activities of this compound. Like many small molecule inhibitors, it may interact with other cellular targets. It is also possible that the observed phenotype is a downstream consequence of P2X7 receptor inhibition that has not been previously characterized in your specific experimental model.

Q3: What are some known off-target effects of P2X7 receptor antagonists in general?

While a specific off-target profile for this compound is not extensively published, other P2X7 antagonists have been reported to exhibit off-target effects. These can include activity against other P2X receptor subtypes or interactions with other proteins that share structural similarities.[3][5] Additionally, this compound has been noted to have a unique cytochrome P450 profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism, which could lead to drug-drug interactions or effects on the metabolism of other compounds in your experimental system.[1]

Q4: How can I confirm that this compound is engaging its intended target in my experimental system?

To confirm on-target engagement, you should perform a dose-response experiment to verify that this compound inhibits a known P2X7 receptor-mediated event in your system. Examples of such events include ATP-induced calcium influx, pore formation (which can be assessed by dye uptake assays), or the release of IL-1β.[3] This will help confirm that the inhibitor is active at the concentrations being used and is effectively blocking its intended target.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You observe a cellular phenotype that cannot be readily explained by the inhibition of the P2X7 receptor signaling pathway.

References

- 1. iris.unife.it [iris.unife.it]

- 2. JNJ-54166060 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]

- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

Technical Support Center: (S)-JNJ-54166060 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the P2X7 receptor antagonist, (S)-JNJ-54166060.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?